molecular formula C16H12F2N6 B15011683 3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-[(Z)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-[(Z)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Katalognummer: B15011683
Molekulargewicht: 326.30 g/mol
InChI-Schlüssel: LPGUUDFQUNDZCU-QOLNZVEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-[(Z)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, a fluorobenzylidene group, and a fluorophenylmethylidene group

Vorbereitungsmethoden

The synthesis of 3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-[(Z)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-chloro-2-hydrazinylpyridine with 2-fluorobenzaldehyde in ethanol. The mixture is stirred at room temperature overnight, followed by filtration and drying to yield the product with an 85% yield . The compound can be recrystallized from ethanol to obtain colorless block crystals .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene and fluorophenylmethylidene groups.

    Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Wissenschaftliche Forschungsanwendungen

3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-[(Z)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.

Wirkmechanismus

The mechanism of action of 3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-[(Z)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-[(Z)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine include:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications.

Eigenschaften

Molekularformel

C16H12F2N6

Molekulargewicht

326.30 g/mol

IUPAC-Name

N-[(E)-(2-fluorophenyl)methylideneamino]-4-[(Z)-(2-fluorophenyl)methylideneamino]-1,2,4-triazol-3-amine

InChI

InChI=1S/C16H12F2N6/c17-14-7-3-1-5-12(14)9-19-22-16-23-20-11-24(16)21-10-13-6-2-4-8-15(13)18/h1-11H,(H,22,23)/b19-9+,21-10-

InChI-Schlüssel

LPGUUDFQUNDZCU-QOLNZVEYSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC2=NN=CN2/N=C\C3=CC=CC=C3F)F

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC2=NN=CN2N=CC3=CC=CC=C3F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.